molecular formula C8H9N3 B039995 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-97-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B039995
M. Wt: 147.18 g/mol
InChI Key: CHVFFSTYBJPSAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine and related derivatives has been explored through various methods, starting from both preformed pyrazole or pyridine. A method reported by Huang Bin and Zha Zhenglin (2011) involved using 2-chloronicotinic acid as the starting material via reduction, oxidation, oximation, and cyclization, achieving a total yield of 67.21% and confirming the product's structure through 1HNMR and MS. This method was highlighted for its ease of operation, low cost, and environmental friendliness, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, a study by H. Lan, Min Zheng, and Ye Wang (2019) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine and confirmed its structure through single-crystal X-ray structure determination, demonstrating the planarity of the molecule and its constituent rings (H. Lan, Min Zheng, & Ye Wang, 2019).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. One study explored the chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards multiple metal ions, revealing octahedral geometry for most metal complexes and square planar geometry for the Pd(II) complex. This study highlights the versatility of these compounds in forming complexes with different geometries (M. Masoud et al., 2020).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the study by J. Ganapathy et al. (2015) on the synthesis and structural analysis of a related derivative highlighted the compound's crystalline structure and intermolecular hydrogen bond interactions, which play a crucial role in determining its physical properties (J. Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and potential as ligands for metal complex formation, have been extensively studied. For instance, the reactivity towards various substituents and the ability to undergo nucleophilic addition reactions highlight the chemical versatility of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives, making them valuable scaffolds in synthetic chemistry (J. Quiroga et al., 1998).

Scientific Research Applications

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .

These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been studied for their potential biomedical applications .

  • Pharmacological Applications

    • Pyrazolo[3,4-b]quinoline derivatives, which are closely related to 1H-pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities .
    • These activities include anticancer , antimalarial , antiviral , and anti-inflammatory effects .
    • They also have parasiticidal , antibacterial , hypotensive , and vasodilatory properties .
  • Biomedical Applications

    • Due to their close similarity with the purine bases adenine and guanine, 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists .
    • They have been studied for their potential biomedical applications .
  • Synthetic Strategies and Approaches

    • Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized .
    • Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Synthesis of Novel Derivatives

    • A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized by a multistep process .
    • Then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic and pentacyclic N-heterocycles in excellent yield .
  • Development of New Synthetic Methods

    • Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized .
    • Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Potential Affinity for β-Adrenergic Receptors

    • Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway .

Future Directions

The pyrazolo[3,4-b]pyridine framework is a promising heterocyclic scaffold that has gained renewed interest displaying a broad spectrum of biological activities . Future research will likely focus on exploring its potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFFSTYBJPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279833
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

CAS RN

116834-97-0
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116834-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SB Bharate, TR Mahajan, YR Gole, M Nambiar… - Bioorganic & medicinal …, 2008 - Elsevier
In the present article, we have synthesized three different series of pyrazolo[3,4-b]pyridines and their structural analogues using novel synthetic strategy involving one-pot condensation …
Number of citations: 116 www.sciencedirect.com
R Jayarajan, G Vasuki - Tetrahedron Letters, 2012 - Elsevier
Libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds; 2-amino-7,9-dimethyl-5-oxo-4-aryl-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine…
Number of citations: 17 www.sciencedirect.com
H de Mello, A Echevarria, AM Bernardino… - Journal of medicinal …, 2004 - ACS Publications
Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized as part of a program to study potential anti-Leishmania drugs. These compounds were …
Number of citations: 203 pubs.acs.org
Z Luo, X Yue, H Yang, H Liu, RS Klein, Z Tu - Bioorganic & medicinal …, 2018 - Elsevier
Eleven new sphingosine 1-phosphate receptor 2 (S1PR2) ligands were synthesized by modifying lead compound N-(2,6-dichloropyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,…
Number of citations: 10 www.sciencedirect.com
H De Mello, A Echevarria - Journal of liquid chromatography & …, 2006 - Taylor & Francis
The hydrophobicity of thirteen 1H‐pyrazolo[3,4‐b]pyridine derivatives was studied by reversed‐phase thin layer chromatography (RP‐TLC) and reversed‐phase high performance …
Number of citations: 1 www.tandfonline.com
M Okamoto, M Fuchigami, T Suzuki… - Biological and …, 2012 - jstage.jst.go.jp
C–C chemokine ligand 2 (CCL2)/its receptor (CCR2) axis is considered as an important signaling pathway in inflammatory diseases. TLK-19705 is a novel CCR2 antagonist,(1-(1, 3-…
Number of citations: 48 www.jstage.jst.go.jp
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org
MA Gouda, MA Berghot, GEA El Ghani… - Letters in Organic …, 2020 - researchgate.net
This review describes the synthesis and reactions of substituted pyrazolo [3, 4-b] pyridines as a building block for the synthesis of polyfunctionalized heterocyclic compounds with …
Number of citations: 7 www.researchgate.net
H Ochiai, A Ishida, T Ohtani, K Kusumi… - Bioorganic & medicinal …, 2004 - Elsevier
The design, synthesis, and biological evaluation of a series of pyrazolopyridines was carried out. Structural optimization of the aniline moiety of 4-anilinopyrazolopyridine derivative 3a, …
Number of citations: 42 www.sciencedirect.com
M Adib, F Peytam - Tetrahedron, 2018 - Elsevier
A facile, mild and efficient procedure for the synthesis of fully substituted pyrazolo[3,4-b]pyridin-5-amines is reported. A mixture of an α-azidochalcone, a 5-aminopyrazole and t-BuOK …
Number of citations: 14 www.sciencedirect.com

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